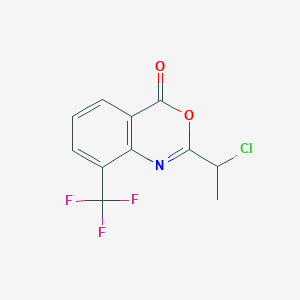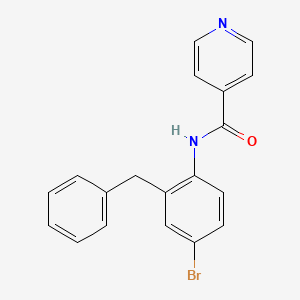
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The specific structure of this compound includes various functional groups such as hydroxyl, methoxy, and acetyloxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Functional Groups: The hydroxyl, methoxy, and acetyloxy groups are introduced through specific reactions such as methylation, acetylation, and hydroxylation.
Chiral Resolution: The (S)-enantiomer is isolated using chiral resolution techniques, which may involve the use of chiral catalysts or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one, 8-(hydroxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Lacks the acetyloxy group, which may affect its biological activity.
4H-1-Benzopyran-4-one, 8-(methoxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
83327-49-5 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
[(2S)-5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl] acetate |
InChI |
InChI=1S/C18H16O6/c1-10(19)23-17-15(22-2)9-13(21)16-12(20)8-14(24-18(16)17)11-6-4-3-5-7-11/h3-7,9,14,21H,8H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
LXSSYOWDEYWICX-AWEZNQCLSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3)O)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


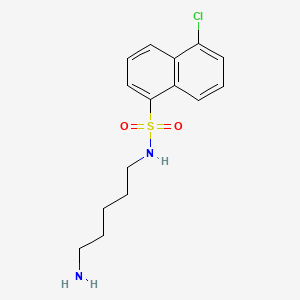

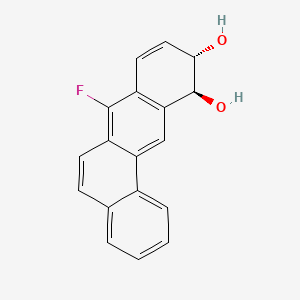
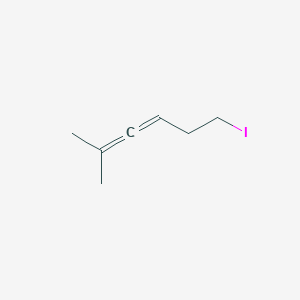
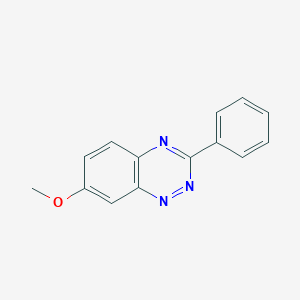
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
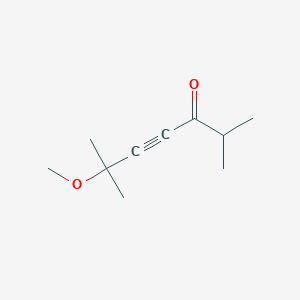
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
